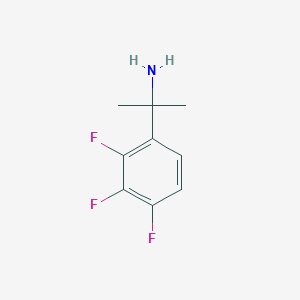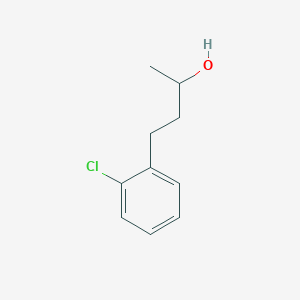
4-(2-Chlorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is also substituted with a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(2-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(2-Chlorophenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 4-(2-Chlorophenyl)butane using strong reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(2-Chlorophenyl)butan-2-one.
Reduction: 4-(2-Chlorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
2-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position and the hydroxyl group on the second carbon.
2-(2-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the ortho position and the hydroxyl group on the second carbon.
Uniqueness
4-(2-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atom on the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
CVNNRMVQMCSSII-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/no-structure.png)
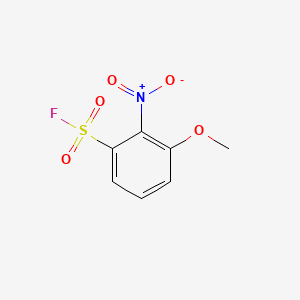
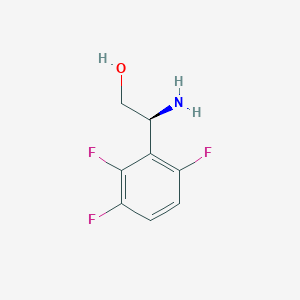
![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
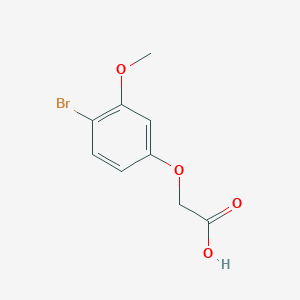

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)





